molecular formula C7H8ClN B130808 3-(Chloromethyl)-5-methylpyridine CAS No. 158876-83-6

3-(Chloromethyl)-5-methylpyridine

Cat. No.: B130808
CAS No.: 158876-83-6
M. Wt: 141.6 g/mol
InChI Key: DZZYVVUYEDSKBU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the third carbon and a methyl group (-CH3) attached to the fifth carbon of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 5-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts, leading to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation catalysts such as palladium on carbon or Raney nickel are used under high pressure and temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized pyridine derivatives.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the methyl group at the fifth position, leading to different reactivity and applications.

    5-Methyl-2-chloropyridine: The chlorine atom is attached to the second carbon, resulting in different chemical properties.

    3-Methyl-5-chloropyridine: The positions of the methyl and chloromethyl groups are reversed, affecting its reactivity and use.

Uniqueness

3-(Chloromethyl)-5-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

3-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYVVUYEDSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474853
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158876-83-6
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Chloromethyl)-5-methylpyridine in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in the synthesis of rupatadine []. Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. While the provided research does not delve into the specific interactions of this compound with biological targets, its importance lies in its role as a building block for this pharmaceutical compound.

Q2: What is the novel synthesis method for this compound described in the research, and what are its advantages?

A2: The research article details a novel method for synthesizing this compound. This method involves reacting 3,5-dimethylpyridine with chlorine gas under UV irradiation in the presence of concentrated sulfuric acid []. The reaction mixture is then treated with water to achieve a weakly alkaline pH before being extracted with toluene. Finally, hydrogen chloride gas is introduced to the toluene layer to precipitate the product, which is then recrystallized to obtain pure this compound hydrochloride []. The authors propose that this method offers a cost-effective way to produce this compound on an industrial scale [].

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